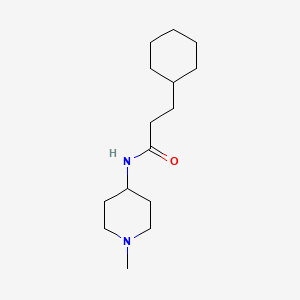
N-(2-nitrophenyl)-3-phenoxypropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-nitrophenyl)-3-phenoxypropanamide, also known as NPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. NPP is a member of the amide family of compounds, which are known for their diverse range of biological activities.
作用机制
The mechanism of action of N-(2-nitrophenyl)-3-phenoxypropanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. Specifically, N-(2-nitrophenyl)-3-phenoxypropanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(2-nitrophenyl)-3-phenoxypropanamide also appears to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
N-(2-nitrophenyl)-3-phenoxypropanamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-proliferative effects, N-(2-nitrophenyl)-3-phenoxypropanamide has been shown to induce apoptosis (programmed cell death) in cancer cells. N-(2-nitrophenyl)-3-phenoxypropanamide has also been shown to have antioxidant properties, which could be beneficial in the treatment of various oxidative stress-related diseases.
实验室实验的优点和局限性
One of the advantages of using N-(2-nitrophenyl)-3-phenoxypropanamide in lab experiments is its relatively low cost and ease of synthesis. Additionally, N-(2-nitrophenyl)-3-phenoxypropanamide has been shown to have low toxicity in animal studies, making it a relatively safe compound to work with. However, one limitation of using N-(2-nitrophenyl)-3-phenoxypropanamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for research involving N-(2-nitrophenyl)-3-phenoxypropanamide. One area of interest is in the development of N-(2-nitrophenyl)-3-phenoxypropanamide-based cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of N-(2-nitrophenyl)-3-phenoxypropanamide and its potential applications in the treatment of various inflammatory and oxidative stress-related conditions. Finally, there is potential for the development of new synthetic methods for N-(2-nitrophenyl)-3-phenoxypropanamide that could improve its purity and yield.
合成方法
The synthesis of N-(2-nitrophenyl)-3-phenoxypropanamide involves a multi-step process that begins with the reaction of 2-nitrophenol with chloroacetyl chloride to form an intermediate compound. This intermediate is then reacted with phenoxypropanol in the presence of a base to form N-(2-nitrophenyl)-3-phenoxypropanamide. The purity of the final product can be improved through recrystallization.
科学研究应用
N-(2-nitrophenyl)-3-phenoxypropanamide has been shown to have potential applications in various scientific research fields. One of the most promising areas is in the study of cancer. Studies have shown that N-(2-nitrophenyl)-3-phenoxypropanamide has anti-proliferative effects on cancer cells, making it a potential candidate for cancer therapy. Additionally, N-(2-nitrophenyl)-3-phenoxypropanamide has been shown to have anti-inflammatory and analgesic effects, which could be useful in the treatment of various inflammatory conditions.
属性
IUPAC Name |
N-(2-nitrophenyl)-3-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c18-15(10-11-21-12-6-2-1-3-7-12)16-13-8-4-5-9-14(13)17(19)20/h1-9H,10-11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMWLGRADJGMMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCC(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-nitrophenyl)-3-phenoxypropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-acetyl-N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-piperidinecarboxamide](/img/structure/B5127383.png)


![[5-({5-[4-(butoxycarbonyl)phenyl]-2-furyl}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B5127391.png)
![3-[(2,5-dimethoxyphenyl)amino]-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5127394.png)

![6-amino-3-tert-butyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5127417.png)
![3-[(5,7-dinitro-2,1,3-benzoxadiazol-4-yl)amino]benzoic acid](/img/structure/B5127418.png)
![4-[allyl(methylsulfonyl)amino]-N-(3,4-difluorophenyl)benzamide](/img/structure/B5127420.png)

![5-[2-(2-bromoethoxy)ethoxy]-2-chloro-1,3-dimethylbenzene](/img/structure/B5127450.png)

![5-{[(2-fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5127471.png)
![6-ethyl-6-methyl-2-[(2-methyl-2-propen-1-yl)thio]-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5127479.png)